5-Methoxy-2,2-dimethyl-2h-chromene
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H14O2/c1-12(2)8-7-9-10(13-3)5-4-6-11(9)14-12/h4-8H,1-3H3 |
InChI Key |
HGQCLXRBUSIECF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC=C2OC)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Chromene Derivatives
Isolation from Botanical Sources
Chromene derivatives are significant constituents of many plants, where they contribute to the plant's chemical profile and biological activities. benthambooks.comnih.gov Their isolation from botanical sources has been a subject of extensive research.
Specific Plant Families and Species
Chromenes are found in a wide array of plant families. For instance, the Asteraceae family, which includes species like Ageratina scorodonioides, is a known source of chromene derivatives. ias.ac.in The Piperaceae family, specifically the species Piper aduncum, has been found to contain 2,2-dimethyl-2H-1-chromene-6-carboxylic acid. nih.govkisti.re.kr Furthermore, species from the Euphorbiaceae family, such as Mallotus apelta, have been shown to produce various chromene derivatives. nih.gov The compound 2,2-dimethylchromene 7-methoxy-6-O-β-glucopyranoside has been isolated from Crotalaria longipes. researchgate.net
Table 1: Examples of Plant Families and Species Containing Chromene Derivatives
| Plant Family | Species | Example Chromene Derivative |
| Asteraceae | Ageratina scorodonioides | 6-acetyl-2,2-dimethyl-8-methoxychromene ias.ac.in |
| Piperaceae | Piper aduncum | 2,2-dimethyl-2H-1-chromene-6-carboxylic acid nih.govkisti.re.kr |
| Euphorbiaceae | Mallotus apelta | Malloapeltas C-H nih.gov |
| Fabaceae | Crotalaria longipes | 2,2-dimethylchromene 7-methoxy-6-O-β-glucopyranoside researchgate.net |
| Calophyllaceae | Calophyllum inophyllum | 5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl-2H,8H-pyrano[2,3-f]chromen-8-one (calophyllolide) researchgate.net |
Role as Plant Metabolites
Within plants, chromenes and their derivatives function as secondary metabolites. benthamscience.com These compounds are not directly involved in the primary processes of growth, development, or reproduction. Instead, they play crucial roles in the plant's interaction with its environment. nih.gov For example, some chromenes are involved in defense mechanisms against herbivores and pathogens. nih.gov They can also provide protection against environmental stressors such as ultraviolet radiation. nih.gov The diverse biological activities of these compounds, including antimicrobial and anti-inflammatory properties, are a reflection of their ecological roles. nih.govnih.gov
Occurrence in Other Organisms
While predominantly found in plants, the chromene scaffold is not exclusive to the botanical kingdom. benthamscience.com Chromone (B188151) derivatives have also been identified in fungi, including various species of Aspergillus and Penicillium. researchgate.net Fungal endophytes, which live within plant tissues, are also known to produce a range of bioactive compounds, including coumarins, which are structurally related to chromenes. nih.gov
Proposed Biogenetic Pathways for Chromene Skeletons
The biosynthesis of the chromene skeleton in nature involves complex enzymatic reactions, starting from simpler precursor molecules.
Prenylated Benzoic Acid Precursors
One of the proposed biosynthetic routes to chromenes involves prenylated benzoic acid derivatives. nih.govresearchgate.net For example, research on Piper kelleyi suggests that a prenylated benzoic acid derivative is converted into a chromene through an oxidative process. nih.gov Similarly, studies on Piper aduncum have led to the isolation of both a chromene and a prenylated benzoic acid, suggesting a biosynthetic link between these two classes of compounds. nih.govkisti.re.kr Benzoic acids themselves are derived from the shikimate pathway or via side-chain degradation of cinnamic acid. tu-braunschweig.de
General Biosynthetic Routes to 2,2-Dialkylchromenes
The biosynthesis of 2,2-dialkylchromenes, a common structural motif, is believed to proceed through several key steps. One general pathway involves the reaction of a phenolic compound with an isoprenoid precursor, such as dimethylallyl pyrophosphate (DMAPP). This reaction, catalyzed by a prenyltransferase enzyme, results in a prenylated phenolic intermediate. Subsequent intramolecular cyclization, often involving the phenolic hydroxyl group and the prenyl side chain, leads to the formation of the characteristic 2,2-dimethyl-2H-chromene ring system. The biosynthesis of furochromones in Saposhnikovia divaricata, for instance, involves a pentaketide (B10854585) chromone synthase and a specific peucenin (B10754109) cyclase. nih.gov
Synthetic Methodologies for 2h Chromenes, Including Approaches to 5 Methoxy 2,2 Dimethyl 2h Chromene
Catalytic Synthesis Approaches
Transition metals play a crucial role in numerous synthetic transformations, and the synthesis of 2H-chromenes is no exception. msu.edu Various metal catalysts have been successfully employed in ring-closing strategies to afford the chromene skeleton. researchgate.net These reactions often proceed through mechanisms involving the activation of alkynes, allylic systems, or C-H bonds. rsc.orgnih.gov
Palladium catalysis is a versatile tool for the formation of 2H-chromenes. One proficient approach involves a palladium-catalyzed C-H activation followed by a 6π-electrocyclization aromatization. nih.gov This method has been used for the synthesis of a library of substituted 2H-chromenes in good yields. nih.gov Another strategy involves the cascade cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes containing a nucleophilic group, providing facile access to 2H-chromenes. rsc.org
Palladium(0) catalysts have been used in the intramolecular cyclization of allylic acetates to yield 2-phenyl-2H-chromene. tandfonline.com Furthermore, enantioselective synthesis of 2-aryl-2H-chromenes has been achieved through a Pd-catalyzed 6-endo-trig cyclization, utilizing a novel monodentate phosphoramidite ligand to achieve high yields and enantioselectivity under mild conditions. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of 2H-Chromenes
| Starting Materials | Catalyst System | Key Reaction Type | Product Type | Ref. |
|---|---|---|---|---|
| C1-substituted glucal | Pd(OAc)₂ | C-H activation / 6π-electrocyclization | Substituted 2H-chromenes | nih.gov |
| α,β-Unsaturated N-tosylhydrazones, Iodoarenes | Palladium catalyst | Cascade cyclization | 2H-chromenes | rsc.org |
| Allylic acetate derived from 3-[(2-tert-butyldimethylsilyl)oxyphenyl]prop-2-enal | Palladium(0) catalyst | Intramolecular cyclization | 2-Phenyl-2H-chromene | tandfonline.com |
Gold catalysts, known for their π-acidic nature, are highly effective in synthesizing 2H-chromenes, typically through the cycloisomerization of aryl propargyl ethers. msu.edu Stratakis and co-workers demonstrated the use of Ph₃PAuNTf₂ as a catalyst for this transformation, which tolerates a wide variety of both electron-rich and electron-deficient substituents on the aryl ring, affording chromenes in good to high yields at room temperature. scispace.com While this method is versatile, reactions with substrates bearing strong electron-withdrawing groups can sometimes yield benzofuran as a side product. scispace.com
To overcome drawbacks associated with silver co-catalysts often required for activating gold catalysts, other catalytic systems have been explored. msu.edu Gold catalysis has also been applied in cascade reactions for the stereoselective synthesis of more complex fused chromene derivatives. acs.org
Table 2: Gold-Catalyzed Synthesis of 2H-Chromenes from Aryl Propargyl Ethers
| Catalyst | Substrate Substituents | Conditions | Yield | Ref. |
|---|---|---|---|---|
| Ph₃PAuNTf₂ | Electron-rich & electron-deficient | 25 °C | Good to high | scispace.com |
| Ph₃PAuNTf₂ | Strong electron-withdrawing groups | 70 °C, 4 mol% catalyst | Excellent | scispace.com |
Iron, being an inexpensive and environmentally friendly metal, has emerged as a promising catalyst for organic transformations. acs.org An iron-catalyzed intramolecular alkyne-aldehyde metathesis of alkynyl ethers of salicylaldehyde derivatives provides a mild and atom-economical route to functionalized 2H-chromenes. acs.orgnih.gov This protocol, using anhydrous FeCl₃, is compatible with a wide range of functional groups, including methoxy (B1213986), fluoro, chloro, and bromo groups on the salicylaldehyde ring. acs.org
Iron(III) salts, particularly FeCl₃·6H₂O, can also catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes. nih.govacs.org This process can occur as a homodimerization or with other electron-rich dienophiles to yield complex tetrahydrochromeno heterocycles. nih.govacs.org Mechanistic studies suggest the reaction proceeds via a hydride shift and an ortho-quinone methide cycloaddition pathway. nih.gov
Table 3: Iron-Catalyzed Synthesis of 2H-Chromenes
| Starting Material | Catalyst | Reaction Type | Product | Ref. |
|---|---|---|---|---|
| Alkynyl ethers of salicylaldehyde | Anhydrous FeCl₃ (15 mol%) | Intramolecular alkyne-aldehyde metathesis | 3-Substituted 2H-chromenes | msu.eduacs.org |
| 2H-chromenes | FeCl₃·6H₂O (10-15 mol%) | Rearrangement / hetero-Diels-Alder | Tetrahydrochromeno heterocycles | nih.govacs.org |
Besides palladium, gold, and iron, other transition metals have been successfully utilized for 2H-chromene synthesis. msu.edu
Cobalt: A novel route using [Co(II)(porphyrin)] as a catalyst has been developed for the reaction between salicyl-N-tosylhydrazones and terminal alkynes. nih.govuva.nl The reaction proceeds through a metallo-radical activation mechanism. nih.govacs.org Cobalt(III)-carbene radicals are generated, which then undergo radical addition to the alkyne. A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to an o-quinone methide intermediate, which undergoes a sigmatropic ring-closing reaction to form the 2H-chromene product. scispace.comnih.gov This method tolerates a broad range of substrates. nih.govuva.nl
Ruthenium: A Ru(II) catalytic system has been shown to control the regioselective [3 + 3] annulation of vinyl sulfoxonium ylides with quinones to form 2H-chromene-2-carboxylates. acs.orgacs.org This contrasts with boron-catalyzed conditions which yield 2H-chromene-4-carboxylates, highlighting catalyst-controlled divergent synthesis. acs.orgacs.org
Chromium: Fischer-type carbene complexes of chromium have been reacted with specific propargyl ethers to synthesize 2H-chromenes. uva.nl
Metal-free catalytic systems involving Brønsted and Lewis acids or bases offer an alternative and powerful platform for 2H-chromene synthesis. msu.eduresearchgate.net These catalysts can promote condensation and cyclization reactions through different mechanisms, such as the formation of ortho-quinone methide intermediates. rsc.org
Lewis acids have been shown to catalyze the ring-closing carbonyl-olefin metathesis (RCCOM) of certain substrates to form 2H-chromenes. nih.gov A novel dual catalyst system combining a Brønsted acid (chiral phosphoric acid) and an achiral Lewis acid has been developed for the efficient C-C bond formation between chromene acetals and ethyl diazoacetate. nih.gov
Co-catalyst systems employing both a boronic acid (acting as a Lewis acid) and a Brønsted acid can effectively promote the condensation of phenols with α,β-unsaturated carbonyl compounds. rsc.orgrsc.orgresearchgate.net Optimal combinations, such as using an electron-deficient boronic acid like pentafluorophenylboronic acid with diphenylphosphinic acid, have been identified to accelerate these reactions, even for less reactive substrates like α,β-unsaturated ketones. rsc.orgrsc.org The reaction is thought to proceed through the formation of a benzodioxaborinine intermediate, which then fragments to an ortho-quinone methide that undergoes electrocyclic ring closure. rsc.org
Table 4: Examples of Brønsted and Lewis Acid/Base Catalyzed Synthesis of 2H-Chromenes
| Starting Materials | Catalyst System | Key Intermediate | Product Type | Ref. |
|---|---|---|---|---|
| Phenols, α,β-Unsaturated carbonyls | Arylboronic acid / Brønsted acid (e.g., diphenylphosphinic acid) | ortho-Quinone methide | Substituted 2H-chromenes | rsc.orgrsc.org |
| Chromene acetals, Ethyl diazoacetate | Lewis acid / Chiral Brønsted phosphoric acid | Oxocarbenium ion | Diazoacetate substituted 2H-chromenes | nih.gov |
Brønsted and Lewis Acid/Base Catalysis
Organic Base-Catalyzed Condensation Reactions
Organic base-catalyzed reactions are a cornerstone in the synthesis of chromene derivatives. These reactions often proceed through a cascade mechanism, such as a Knoevenagel condensation followed by a Michael-type addition. ijpsjournal.com The aldol addition reaction, where an enolate adds to an aldehyde or ketone, is a fundamental C-C bond-forming reaction that can be catalyzed by bases. masterorganicchemistry.com Subsequent heating can lead to a condensation reaction, eliminating water to form a C-C double bond. masterorganicchemistry.com
For instance, the synthesis of 2-amino-4H-chromenes has been effectively achieved using diethylamine as an efficient organocatalyst. nih.gov This one-pot, three-component reaction involves the reflux of resorcinol, various aryl aldehydes, and malononitrile (B47326) in ethanol, yielding excellent product yields under mild conditions. nih.gov Similarly, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used to catalyze the reaction between tropinone-derived quaternary ammonium salts and aldehydes to form structurally diverse tropones through a tandem deamination and aldol condensation process. organic-chemistry.org
A simple and facile method for synthesizing chromenes involves the base-catalyzed condensation of phenols with 3-methyl-2-butenal. oup.com Pyridine is a commonly used base for this transformation. oup.com
Table 1: Examples of Organic Base-Catalyzed Chromene Synthesis
| Catalyst | Reactants | Product Type | Key Feature |
|---|---|---|---|
| Diethylamine | Resorcinol, Aryl aldehydes, Malononitrile | 2-amino-4H-chromenes | Excellent yields under mild conditions nih.gov |
| Pyridine | Phenols, 3-methyl-2-butenal | 2,2-dimethyl-2H-chromenes | Facile synthesis of common chromene core oup.com |
Heterogeneous Base Catalysis
In the pursuit of more sustainable synthetic methods, heterogeneous base catalysts have gained prominence. These solid catalysts offer advantages such as easy separation from the reaction mixture, potential for reuse, and often milder reaction conditions. rsc.orgoiccpress.com
Hydrotalcite, a solid base catalyst, has been successfully employed for the synthesis of 2-amino-4H-chromene in an aqueous medium. rsc.org This method is environmentally benign, and the catalyst's reusability and the use of water as a green solvent make the protocol highly sustainable. rsc.org Natural base catalysts derived from waste snail shells, which are rich in calcium oxide (CaO), have also proven effective for synthesizing functionalized 2-amino-4H-chromenes in water at ambient temperatures. oiccpress.com Other heterogeneous catalysts used for chromene synthesis include nano-sized MgO and piperazine-functionalized silica gel. nih.govresearchgate.net
Table 2: Heterogeneous Base Catalysts in Chromene Synthesis
| Catalyst | Reaction | Solvent | Advantages |
|---|---|---|---|
| Hydrotalcite | Synthesis of 2-amino-4H-chromene | Water | Environmentally benign, reusable catalyst rsc.org |
| Snail Shell-derived Catalyst (CaO) | Synthesis of 2-amino-4H-chromenes | Water | Utilizes waste material, ambient temperature oiccpress.com |
Zeolite-Induced Methods
Zeolites, microporous aluminosilicate minerals, serve as effective solid acid catalysts in organic synthesis. acs.orgrsc.org They can induce heterodomino reactions for the regioselective synthesis of 2H-1-benzopyrans (2H-chromenes) from phenols and α-alkynols. acs.orgdoi.org This one-pot synthesis is a notable method for producing these biologically interesting compounds. doi.org The reaction proceeds within the zeolite framework, which can influence the regioselectivity of the final product. acs.orgdocumentsdelivered.com
Organocatalytic Strategies
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in chromene synthesis, often falling under the umbrella of green chemistry. msu.eduingentaconnect.com An efficient method for constructing 2H-chromene derivatives involves a dual catalyst system of p-toluenesulfonic acid monohydrate and pyrrolidine, reacting salicylaldehydes with acetylenic diesters. researchgate.net This transformation is valued for its high selectivity, tolerance of various functional groups, and operational simplicity under mild conditions. researchgate.net
Another organocatalytic approach is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes. nih.gov This method employs a [2.2.1]-bicyclic hydrazine catalyst and proceeds through a [3+2]/retro-[3+2] metathesis mechanism to form the 2H-chromene ring. nih.gov
Multi-Component Reactions for Chromene Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. lew.rorsc.org This approach is prized for its high atom economy, reduction of waste, and simplification of synthetic procedures by avoiding the isolation of intermediates. lew.roscispace.com
The synthesis of chromene derivatives is well-suited to MCR strategies. ijpsjournal.comresearchgate.net A common example is the one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenol or naphthol. ijpsjournal.comlew.roscispace.com These reactions can be catalyzed by various substances, including ionic liquids and Rochelle salt, often under solvent-free or aqueous conditions. lew.roscispace.com The union of two distinct four-component reactions has been reported to construct complex pyrazole- and pyranopyrazole-adorned 4H-chromenes in water, forming four new heterocycles and ten covalent bonds in a single operation. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a popular alternative to conventional heating methods due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. mdpi.comjmest.orgvjs.ac.vn This technique is considered a clean, efficient, and economical approach. vjs.ac.vn
The synthesis of various 2H-chromene derivatives has been successfully achieved using microwave irradiation. mdpi.comresearchgate.netnih.gov For example, novel 2H-chromene derivatives have been synthesized via a one-pot, three-component reaction under microwave assistance. mdpi.comnih.gov This method has been used for the condensation of amines with chromene-carbaldehydes, offering fast reaction rates and high yields. jmest.orgvjs.ac.vn In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. oup.comjmest.org
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chromenes
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |
|---|---|---|---|
| Three-component synthesis of spiro[pyrano[3,2-f]chromene] | 4–6 hours (reflux) | 8–10 minutes | mdpi.com |
| Synthesis of chromone-fused pyrimidines | Not specified | Shorter time, higher yield | rsc.org |
Green Chemistry Approaches in Chromene Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In chromene synthesis, this translates to the use of environmentally benign solvents like water, reusable catalysts, solvent-free conditions, and energy-efficient methods like microwave irradiation. ijpsjournal.comresearchgate.netnih.gov
Many of the modern methods for chromene synthesis incorporate green chemistry principles. ingentaconnect.com The use of water as a solvent is a significant advancement, as it is inexpensive, non-toxic, and readily available. scispace.comnih.gov MCRs in water are particularly valuable. scispace.com Heterogeneous catalysts, such as hydrotalcite and catalysts from agricultural waste, are also central to green synthesis as they can be easily recovered and reused, minimizing waste. ijpsjournal.comrsc.org The combination of MCRs, alternative energy sources like microwaves, and green catalysts represents a highly sustainable and efficient route to chromene derivatives. researchgate.netnih.gov
Stereoselective Synthesis of Chromene Scaffolds
The development of stereoselective methods to access chiral 2H-chromene derivatives is of significant interest due to the prevalence of stereocenters in bioactive natural products containing this motif. Several catalytic asymmetric strategies have been successfully employed to generate enantioenriched chromene scaffolds.
One prominent approach involves the use of chiral catalysts in cyclization reactions. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 2H-chromenes. For instance, chiral organocatalysts have been utilized in domino oxa-Michael/aldol condensation reactions to produce 2-substituted-2H-chromene-3-carbaldehydes with high enantiomeric excesses. These reactions often proceed smoothly for a variety of substituted α,β-unsaturated aldehydes, demonstrating the versatility of this method.
Another significant strategy is the catalytic kinetic resolution of racemic 2H-chromenes. A notable example is the Rh-catalyzed asymmetric hydrogenation of 2-substituted 3-nitro-2H-chromenes. This method simultaneously yields highly enantioenriched syn-chiral 2-substituted 3-nitro-2H-chromanes and the recovered unreacted chiral 2-substituted 3-nitro-2H-chromenes, both with excellent diastereo- and enantioselectivities. This approach provides access to both enantiomers of the chromene precursor and the corresponding saturated chromane.
Furthermore, asymmetric hydrogenation of prochiral 4H-(thio)chromenes catalyzed by rhodium complexes has been developed to afford chiral 2-substituted (thio)chromanes in high yields and with excellent enantioselectivities. While this method produces the saturated chromane ring system, the chiral products can be valuable precursors or targets in their own right.
While direct enantioselective synthesis of the 5-Methoxy-2,2-dimethyl-2H-chromene scaffold is not extensively documented, the principles from these general stereoselective methods can be applied. The electronic and steric properties of the methoxy and gem-dimethyl groups would need to be considered in catalyst and reaction design. The electron-donating nature of the methoxy group at the 5-position would activate the aromatic ring, potentially influencing the reactivity and selectivity of certain catalytic cycles.
Table 1: Overview of Stereoselective Synthesis Strategies for Chromene Scaffolds
| Methodology | Catalyst Type | Key Transformation | Typical Products | Enantioselectivity |
| Organocatalytic Domino Reaction | Chiral Amines/Acids | oxa-Michael/Aldol Condensation | 2-Substituted-2H-chromene-3-carbaldehydes | High |
| Catalytic Kinetic Resolution | Rhodium Complexes | Asymmetric Hydrogenation | Chiral 2-Substituted 3-Nitro-2H-chromenes and Chromanes | Excellent |
| Asymmetric Hydrogenation | Rhodium Complexes | Hydrogenation of 4H-(Thio)chromenes | Chiral 2-Substituted (Thio)chromanes | Excellent |
Functionalization Strategies for Methoxy- and Dimethyl-Substituted 2H-Chromenes
The functionalization of pre-formed 2H-chromene rings is a crucial strategy for the synthesis of diverse derivatives, including those with methoxy and dimethyl substitutions. Transition metal-catalyzed C-H functionalization has become a particularly powerful tool for the late-stage modification of such heterocyclic systems.
The presence of a methoxy group on the aromatic ring, as in 5-Methoxy-2,2-dimethyl-2H-chromene, significantly influences its reactivity in functionalization reactions. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In the context of C-H functionalization, this electronic property can be harnessed to achieve site-selective modifications. For instance, iron-catalyzed carbene-transfer reactions with donor-acceptor diazo compounds have been shown to effectively functionalize electron-rich aromatic systems. This suggests a potential route for introducing new functional groups onto the benzene (B151609) ring of 5-Methoxy-2,2-dimethyl-2H-chromene.
The gem-dimethyl group at the C2 position is a common feature in many natural and synthetic chromenes. While sterically hindering the C2 and C3 positions to some extent, it also imparts stability to the chromene ring. Functionalization strategies for 2,2-disubstituted 2H-chromenes often focus on modifications at other positions of the molecule. For example, a methodology for the synthesis of 2,2-disubstituted 2H-chromenes has been developed utilizing a msu.eduacs.org-phospha-Brook rearrangement under Brønsted base catalysis. This approach allows for the introduction of various substituents at the C2 position, demonstrating a pathway to synthesize diverse 2,2-dimethyl-2H-chromene analogues.
Transition-metal-catalyzed C-H functionalization offers a direct and atom-economical approach to modify the chromene scaffold. This strategy avoids the need for pre-functionalized starting materials and allows for the introduction of a wide range of functional groups. For electron-rich systems like 5-Methoxy-2,2-dimethyl-2H-chromene, palladium-catalyzed C-H activation/cyclization sequences have been employed for the synthesis of substituted 2H-chromenes. These methods can be directed by various functional groups to achieve high regioselectivity.
Table 2: Functionalization Approaches for Substituted 2H-Chromenes
| Functionalization Strategy | Key Reagents/Catalysts | Target Position(s) | Influence of Substituents |
| C-H Functionalization | Transition Metals (e.g., Pd, Fe) | Aromatic Ring (C6, C7, C8), Olefinic bond (C3, C4) | Methoxy group directs functionalization on the aromatic ring. |
| msu.eduacs.org-Phospha-Brook Rearrangement | Brønsted Base | C2 Position | Allows for the synthesis of various 2,2-disubstituted chromenes. |
| Electrophilic Aromatic Substitution | Electrophiles | Aromatic Ring (ortho/para to Methoxy) | The methoxy group activates and directs the substitution. |
Chemical Reactivity and Derivatization Studies of 2h Chromene Systems
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the chromene system is activated towards electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents, particularly the influential alkoxy group.
Acylation, such as the Vilsmeier-Haack reaction, introduces an acyl group onto the aromatic ring. Studies on related 7-methoxy-2,2-dimethylchroman-4-ones, precursors to 2H-chromenes, show that reaction with the Vilsmeier reagent (a source of the formylating electrophile) can lead to formylation. However, the primary products are often 4-chloro-2H-chromenes, with the 4-chlorochromene-3-carbaldehydes formed in low yields. rsc.org This indicates that while C-formylation is possible, other reaction pathways can dominate. The regioselectivity of these reactions is governed by the activating effect of the methoxy (B1213986) group.
Table 1: Vilsmeier-Haack Reaction on a 7-Methoxy-2,2-dimethylchroman-4-one System
| Substrate | Reagent | Major Product | Minor Product | Source |
| 7-Methoxy-2,2-dimethylchroman-4-one | Vilsmeier Reagent (POCl₃/DMF) | 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromene | 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromene-3-carbaldehyde | rsc.org |
Nitration is a classic electrophilic aromatic substitution that has been studied on chromene systems. For 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene, nitration has been shown to be highly regioselective. The reaction yields the 6-nitro derivative, demonstrating the strong directing effect of the 7-methoxy group to the ortho position (C-6), which is also para to the ring oxygen. rsc.org This regioselectivity is crucial for the synthesis of specifically substituted chromene derivatives. The resulting 6-nitrochlorochromene is a stable compound, unlike its chroman precursor which was found to be too labile for dehydrogenation. rsc.org The introduction of a nitro group at the 3-position has also been a key strategy in developing P2Y₆ receptor antagonists. nih.gov
Table 2: Regioselective Nitration of a Methoxy-Substituted Chlorochromene
| Substrate | Reagent | Product | Position of Nitration | Source |
| 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromene | Nitrating Agent | 4-Chloro-7-methoxy-2,2-dimethyl-6-nitro-2H-chromene | C-6 | rsc.org |
Cyclization and Annulation Reactions
The 2H-chromene core can be synthesized or further elaborated through various cyclization and annulation strategies. A notable method involves a cascade reaction starting from an α,β-unsaturated Fischer carbene complex of chromium and a propargyl ether. nih.gov This process constructs both the benzene and pyran rings in a single step through a sequence of benzannulation, formation of an o-quinone methide intermediate, and a final six-electron electrocyclic ring-closure. nih.gov
Other cyclization strategies include:
Palladium-catalyzed cyclization of aryl propargyl ethers. msu.edu
Intramolecular Rauhut–Currier reactions , where lithium selenolates catalyze the cyclization to form either 2H- or 4H-chromene rings, with the regioselectivity dependent on the substituents. acs.org
[3+3] Annulation reactions can be used to construct the chromene system. msu.edu
One-pot, two-step transformations involving salicylaldehydes, a malononitrile (B47326) dimer, and an alcohol can lead to the formation of fused heterocyclic systems like 5-O-substituted 5H-chromeno[2,3-b]pyridines. nih.gov
Annulation reactions, such as the [3+2]-annulation with nitroalkenes, are also employed to build five-membered heterocyclic rings onto existing molecular frameworks, which can be a strategy to create complex chromene-based structures. chim.it
Transformations of Functional Groups on the Chromene Core
Once the chromene scaffold is in place, its functional groups can be modified to create a diverse range of derivatives.
Reduction of Nitro Groups: A nitro group, introduced via electrophilic substitution, can be reduced to an amino group. For instance, the 6-nitro group can be converted to a 6-amino group, which can then be protected, for example, as an N-ethoxycarbonyl derivative, to allow for further reactions. rsc.org
Derivatization at the 6-Position: The 6-position is a common site for derivatization. In a series of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists, a 6-iodo group was replaced using a Sonogashira reaction to introduce various 6-alkynyl analogues, demonstrating the utility of this position for creating libraries of compounds with modified properties. nih.gov
Reactions at the C3-C4 Double Bond: The double bond in the pyran ring is susceptible to addition reactions. For example, copper-catalyzed asymmetric hydroamination of 2H-chromenes using hydrosilanes and hydroxylamine (B1172632) esters provides a direct route to chiral 4-aminochromanes. researchgate.net
Mechanisms of Reactivity in 2H-Chromene Systems
The diverse reactivity of 2H-chromene systems is underpinned by several key reaction mechanisms:
o-Quinone Methide Intermediate: A frequently proposed intermediate in chromene synthesis and reactivity is the ortho-quinone methide. msu.edunih.gov For example, in the reaction of chromium carbene complexes with propargyl ethers, a benzannulation reaction first forms a phenol, which then eliminates a silanol (B1196071) to generate an o-quinone methide. This highly reactive intermediate rapidly undergoes a 6π-electrocyclization to form the stable 2H-chromene ring. nih.gov This mechanism is also invoked in cobalt-catalyzed routes to 2H-chromenes. acs.org, nih.gov
Metallo-Radical Catalysis: A novel approach to 2H-chromenes involves cobalt(II)-catalyzed reactions of salicyl N-tosylhydrazones and terminal alkynes. The mechanism proceeds through a cobalt(III)-carbene radical intermediate. This radical adds to the alkyne, forming a salicyl-vinyl radical. A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to the formation of the o-quinone methide, which then cyclizes to the 2H-chromene product. acs.org, nih.gov
Rauhut–Currier Reaction Mechanism: In the intramolecular cyclization catalyzed by lithium selenolates, the reaction proceeds via a Rauhut–Currier mechanism rather than a 6π-electrocyclization. acs.org The process is initiated by the addition of the selenolate to one of the Michael acceptors in the substrate, forming an enolate. This enolate then performs an intramolecular attack on the second Michael acceptor, leading to the cyclized product after elimination of the catalyst. acs.org
Advanced Spectroscopic Characterization Methodologies for Chromene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: The proton NMR spectrum of 5-Methoxy-2,2-dimethyl-2H-chromene reveals distinct signals for each unique proton in the molecule. The gem-dimethyl protons at the C2 position typically appear as a sharp singlet due to their equivalence and lack of adjacent protons for coupling. The vinylic protons on the pyran ring (H3 and H4) present as doublets, with their coupling constant being characteristic of cis-alkene protons. The aromatic protons and the methoxy (B1213986) group protons also show characteristic chemical shifts.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for 5-Methoxy-2,2-dimethyl-2H-chromene would show distinct resonances for the two methyl carbons at C2, the quaternary C2 carbon, the olefinic carbons (C3 and C4), the aromatic carbons, and the methoxy carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the sp² hybridized aromatic and vinylic carbons resonate at a lower field compared to the sp³ hybridized methyl and C2 carbons.
Detailed NMR Data: Specific chemical shift values are crucial for unambiguous structural assignment. The following tables summarize the expected ¹H and ¹³C NMR data for 5-Methoxy-2,2-dimethyl-2H-chromene, compiled from spectral databases and literature on analogous compounds. spectrabase.com
Interactive Table: ¹H NMR Data for 5-Methoxy-2,2-dimethyl-2H-chromene
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 x -CH₃ (gem-dimethyl) | ~1.4 | Singlet | N/A |
| -OCH₃ (methoxy) | ~3.8 | Singlet | N/A |
| H3 | ~5.5 | Doublet | ~10.0 |
| H4 | ~6.3 | Doublet | ~10.0 |
| Aromatic Protons | ~6.4 - 7.2 | Multiplet | Various |
Interactive Table: ¹³C NMR Data for 5-Methoxy-2,2-dimethyl-2H-chromene
| Carbon | Chemical Shift (δ, ppm) |
| 2 x -CH₃ (gem-dimethyl) | ~28 |
| -OCH₃ (methoxy) | ~55 |
| C2 | ~75 |
| Aromatic C-O | ~157 |
| Aromatic C-OCH₃ | ~158 |
| Other Aromatic C | ~105 - 130 |
| C3 | ~122 |
| C4 | ~131 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
For 5-Methoxy-2,2-dimethyl-2H-chromene (C₁₂H₁₄O₂), the molecular weight is approximately 190.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190.
The fragmentation of the molecular ion provides valuable structural clues. A characteristic fragmentation pathway for 2,2-dimethyl-2H-chromenes is the retro-Diels-Alder (RDA) reaction, which would not be prominent for this structure. Instead, a major fragmentation is the loss of a methyl group (•CH₃) from the gem-dimethyl group at the C2 position, leading to a stable, resonance-delocalized cation. miamioh.edudocbrown.info This results in a prominent peak at m/z 175 (M-15). Further fragmentation can occur, providing a unique fingerprint for the molecule. Ethers can also undergo specific cleavages, such as the loss of the methoxy group. miamioh.edu
Interactive Table: Key Mass Spectrometry Fragments for 5-Methoxy-2,2-dimethyl-2H-chromene
| m/z | Proposed Fragment | Description |
| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 175 | [C₁₁H₁₁O₂]⁺ | Loss of a methyl radical (M-15) |
| 159 | [C₁₁H₁₁O]⁺ | Loss of the methoxy radical (M-31) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org
The IR spectrum of 5-Methoxy-2,2-dimethyl-2H-chromene will display characteristic absorption bands corresponding to its structural features:
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the pyran ring are expected in the 1500-1650 cm⁻¹ region.
C-O Stretching: The spectrum will show strong C-O stretching bands for the aryl ether linkage. These typically appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. docbrown.info
=C-O-C Stretching: The enol ether functionality within the chromene ring will also contribute to the C-O stretching region.
Interactive Table: Characteristic IR Absorption Bands for 5-Methoxy-2,2-dimethyl-2H-chromene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic & Vinylic |
| ~2960 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| ~1640 | C=C Stretch | Vinylic |
| ~1600, 1580, 1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (Asymmetric) | Aryl Ether |
| ~1050 | C-O Stretch (Symmetric) | Aryl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromene system, with its conjugated π-electron system, is expected to show distinct absorption bands. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups like the methoxy group. The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption maxima. Chromene derivatives often exhibit multiple absorption bands corresponding to π → π* transitions. nih.gov
Interactive Table: Expected UV-Vis Absorption Maxima for 5-Methoxy-2,2-dimethyl-2H-chromene
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol/Methanol | ~280 - 320 | π → π |
| Ethanol/Methanol | ~220 - 250 | π → π |
Computational and Theoretical Investigations of 2h Chromene Structure and Reactivity
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for 5-Methoxy-2,2-dimethyl-2h-chromene are not extensively documented in the reviewed literature, the application of MD simulations to related chromene derivatives has proven valuable. For instance, MD simulations have been employed to study the interaction of chromene derivatives with biological targets, such as DNA, to assess their potential as anticancer agents. These simulations can elucidate the conformational dynamics and binding modes of the molecules, providing a rationale for their biological activity.
In the broader context of materials science, MD simulations could be instrumental in understanding the behavior of 5-Methoxy-2,2-dimethyl-2h-chromene in different environments. For example, simulations could predict how these molecules arrange themselves in a condensed phase, which is crucial for designing materials with specific optical or electronic properties. Furthermore, MD simulations can be used to study the transport properties of these molecules through membranes or their interactions within a polymer matrix, which is relevant for applications in drug delivery and advanced materials.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of chromene derivatives. These studies can predict the feasibility of different reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of how these molecules are formed and how they react.
For instance, DFT calculations have been used to elucidate the mechanism of the synthesis of 2H-chromenes. One study proposed a metallo-radical mediated process for the formation of the salicyl-vinyl radical intermediate, which then undergoes a sigmatropic ring-closing reaction to form the 2H-chromene ring. Current time information in Edmonton, CA. Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
The reactivity of 5-Methoxy-2,2-dimethyl-2h-chromene can also be explored using quantum chemical methods. The presence of the electron-donating methoxy (B1213986) group at the C5 position and the gem-dimethyl group at the C2 position is expected to influence the electron density distribution in the molecule, thereby affecting its reactivity in various chemical transformations. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP) and calculating frontier molecular orbital (FMO) energies (HOMO and LUMO). These parameters help in identifying the most likely sites for electrophilic and nucleophilic attack.
Non-Linear Optical (NLO) Properties
The investigation of the non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. Chromene derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials.
Theoretical studies, primarily using DFT and time-dependent DFT (TD-DFT), have been conducted on various chromene derivatives to predict their NLO properties. nih.govekb.egrsc.org These calculations typically focus on determining the polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule.
For 5-Methoxy-2,2-dimethyl-2h-chromene, the presence of the methoxy group, an electron-donating group, on the aromatic ring is anticipated to enhance its NLO properties. This is because the methoxy group can increase the intramolecular charge transfer (ICT) within the molecule, a key factor for a large NLO response. Theoretical calculations on other substituted chromenes have shown that the nature and position of substituents significantly impact the hyperpolarizability values. nih.govrsc.org
Computational studies on related systems have established a correlation between the electronic properties, such as the HOMO-LUMO energy gap, and the NLO response. nih.govrsc.org A smaller energy gap generally leads to a larger hyperpolarizability. Therefore, quantum chemical calculations can be used to screen and design novel chromene derivatives with optimized NLO properties for specific applications.
Data Tables
Table 1: Key Computational Parameters for Chromene Derivatives
| Parameter | Description | Relevance |
| Molecular Dynamics (MD) Simulation | ||
| Conformation | The spatial arrangement of atoms in a molecule. | Determines the interaction with other molecules and biological targets. |
| Binding Energy | The energy released when a molecule binds to a target. | Indicates the strength of the interaction. |
| Quantum Chemical Studies | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and is related to NLO properties. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electrophilic and nucleophilic sites for reactions. |
| Non-Linear Optical (NLO) Properties | ||
| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | A fundamental property influencing NLO response. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | Crucial for applications like second-harmonic generation. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Important for applications like third-harmonic generation and optical switching. |
Biological Activities and Molecular Mechanisms of 2h Chromene Derivatives in Vitro Studies
Anticancer Activities
The anticancer potential of 2H-chromene derivatives has been a primary focus of research, revealing their ability to interfere with cancer cell proliferation and survival through various mechanisms. nih.gov These compounds have demonstrated efficacy against a range of cancer types, including triple-negative breast cancer and hepatocellular carcinoma. nih.govcu.edu.eg
A critical strategy in cancer therapy is the targeting of pathways that are essential for tumor growth and adaptation. The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a key regulator of cellular response to low oxygen conditions (hypoxia), a common feature of solid tumors. nih.gov HIF-1 promotes tumor progression by controlling genes involved in angiogenesis, cell proliferation, and metabolism. nih.govnih.gov
Certain 2,2-dimethyl-2H-chromene derivatives have been identified as potent inhibitors of the HIF-1 pathway. nih.gov For instance, the compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide has been shown to effectively inhibit HIF-1 activated transcription. nih.gov Structure-activity relationship (SAR) studies on this compound have revealed that the 2,2-dimethyl-2H-chromene motif is a crucial "privileged structure" for its activity. nih.gov Further investigations into analogues of this compound have helped to define the chemical modifications that could enhance its pharmacological properties for development as a cancer therapeutic. nih.gov The inhibition of the HIF-1 pathway by these derivatives represents a promising avenue for the development of novel anticancer agents that target the tumor microenvironment. unica.itmdpi.com
The targeted inhibition of specific proteins that are overexpressed or play a critical role in cancer cell signaling is another key anticancer strategy. While direct inhibition of Rab23 by 2H-chromene derivatives is not extensively documented in the provided search results, the broader context of Rab protein involvement in cancer is relevant. Rab proteins, including Rab23, are part of the Ras superfamily of small GTPases and are involved in intracellular membrane trafficking. nih.gov Aberrant expression of Rab proteins is linked to various diseases, including cancer. nih.gov
Rab23, in particular, has been identified as a negative regulator of the Sonic hedgehog (Shh) signaling pathway. nih.gov Dysregulation of the Shh pathway is implicated in several cancers. nih.gov While the direct interaction between 2H-chromenes and Rab23 needs further specific investigation, the principle of targeting such regulatory proteins is a valid approach in cancer drug discovery.
Numerous studies have demonstrated the cytotoxic effects of 2H-chromene derivatives against a variety of human cancer cell lines. These compounds induce cell death, often through apoptosis, and inhibit cell proliferation at micromolar concentrations.
For example, a series of novel chromene derivatives, C1 and C2, were synthesized and found to specifically target triple-negative breast cancer (TNBC) cells, with little to no effect on hormone-responsive breast cancer cells. nih.gov These compounds were shown to induce mitotic arrest, multinucleation, senescence, and ultimately, apoptotic cell death through the activation of the extrinsic pathway. nih.gov The underlying mechanism was identified as the destabilization of the microtubule network by binding to the colchicine (B1669291) binding site of β-tubulin. nih.gov
Another study on benzochromene derivatives reported significant cytotoxic activity against seven human cancer cell lines, with IC50 values in the micromolar range (4.6-21.5 μM). nih.gov The mechanism of cell death was confirmed to be apoptosis, which was associated with an increase in reactive oxygen species (ROS) and nitric oxide (NO) generation in breast cancer cell lines. nih.gov Similarly, 8-substituted-7-methoxy-2H-chromen-2-one derivatives have shown anticancer activity against hepatocellular carcinoma HepG2 cells. cu.edu.eg
The table below summarizes the cytotoxic activity of selected 2H-chromene derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) | IC50 (µM) |
| Benzochromene derivatives | Seven human cancer cell lines (including breast cancer) | Cytotoxic activity, induction of apoptosis, increased ROS and NO generation. nih.gov | 4.6 - 21.5 |
| Chromenes C1 and C2 | Triple-negative breast cancer (TNBC) cells | Specific inhibition of proliferation, mitotic arrest, multinucleation, senescence, apoptosis via extrinsic pathway, microtubule destabilization. nih.gov | Not specified |
| 8-substituted-7-methoxy-2H-chromen-2-one derivatives | Hepatocellular carcinoma (HepG2) | Anticancer activity. cu.edu.eg | Not specified |
| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives | A549 (lung carcinoma) | Potent inhibition of α-glucosidase, moderate tyrosinase inhibition. nih.gov | Not specified |
Anti-inflammatory Activities
Inflammation is a complex biological response implicated in numerous diseases, including cancer. nih.gov 2H-chromene derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. researchgate.net
A key mechanism underlying the anti-inflammatory effects of 2H-chromene derivatives is their ability to modulate the production and activity of pro-inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) are pivotal players in the inflammatory cascade. brieflands.com
Several studies have shown that 2H-chromene derivatives can inhibit the production of TNF-α. A novel series of chromene-based compounds were found to inhibit the lipopolysaccharide (LPS)-stimulated production of TNF-α in human peripheral blood mononuclear cells (PBMCs). nih.gov This inhibition was also linked to the suppression of NF-κB mediated transcription activation. nih.gov Similarly, certain 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates were effective against TNF-α, with some compounds showing significant reduction in both TNF-α and IL-6 levels. nih.gov
The COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) during inflammation, is another target for 2H-chromene derivatives. nih.gov Overproduction of TNF-α can lead to the upregulation of the COX-2/PGE2 axis. brieflands.com By inhibiting TNF-α, 2H-chromene derivatives can indirectly suppress COX-2 expression. Some 4H-chromene and chromeno[2,3-b]pyridine derivatives have been shown to have a potent anti-inflammatory effect by suppressing the formation of prostaglandin (B15479496) E2 (PGE2), a downstream product of COX-2 activity. researchgate.net
The table below highlights the effects of selected 2H-chromene derivatives on inflammatory mediators.
| Compound/Derivative | Cell Line/Model | Target Mediator(s) | Observed Effect |
| Novel chromene derivatives | Human PBMCs | TNF-α, NF-κB | Inhibition of LPS-stimulated TNF-α production and NF-κB activation. nih.gov |
| 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | LPS-induced mice model | TNF-α, IL-6 | Significant reduction in TNF-α and IL-6 levels. nih.gov |
| 4H-chromene and chromeno[2,3-b]pyridine derivatives | Human and porcine chondrocytes, rat paw edema model | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Inhibition of TNF-α-induced NO production and suppression of PGE2 formation. researchgate.net |
| 2-phenyl-4H-chromen-4-one derivatives | RAW264.7 cells | NO, IL-6, TNF-α | Downregulation of NO, IL-6, and TNF-α expression via inhibition of the TLR4/MAPK signaling pathway. nih.gov |
Antioxidant Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. 2H-chromene derivatives have been investigated for their antioxidant potential, demonstrating the ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov
Studies on 4-hydroxy-chromene-2-one derivatives have revealed their capacity for total antioxidant activity and scavenging of various radicals, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical and hydroxyl radicals. nih.govnih.gov The antioxidant potential of these compounds is often attributed to the presence of the 4-hydroxy group and the coumarin (B35378) C-3 scaffold. nih.gov
The table below summarizes the antioxidant activities of selected 2H-chromene derivatives.
| Compound/Derivative | Assay/Model | Observed Antioxidant Activity |
| 4-hydroxy-chromene-2-one derivatives | Total antioxidant capacity, DPPH radical scavenging, hydroxyl radical scavenging, lipid peroxide scavenging. nih.govnih.gov | High radical scavenging activity, with specific derivatives noted as most active. researchgate.net |
| 2H-chromen-2-one derivatives | Superoxide radical anion scavenging, non-enzymatic oxidation inhibition, lipid peroxidation inhibition. researchgate.net | Moderate antiradical activity and prolonged antioxidant effect. researchgate.net |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
Derivatives of 2H-chromene have demonstrated notable antimicrobial properties, encompassing antibacterial, antifungal, and antiviral effects. researchgate.netnih.gov The structural features of the chromene nucleus, including the presence and nature of substituents, play a crucial role in determining the spectrum and potency of their antimicrobial action. nih.gov
Antibacterial Activity:
Newly synthesized chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives have been evaluated against a range of Gram-positive and Gram-negative bacterial strains. nih.gov These compounds, which combine the chromene and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, are designed to leverage the synergistic bioactivities of both cores, potentially leading to enhanced antimicrobial potency. nih.gov Some N-2,5-dimethylphenylthioureido acid derivatives have shown excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium. nih.gov
Antifungal Activity:
The antifungal potential of chromene derivatives has been observed against various fungal pathogens. For instance, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) has shown significant inhibitory effects against Aspergillus niger and Candida albicans. jmchemsci.com The mechanism of action is thought to involve the generation of reactive oxygen species (ROS), which induces oxidative stress and leads to fungal cell damage and death. jmchemsci.commdpi.com Some novel thiazole (B1198619) derivatives have also demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains. nih.gov
Antiviral Activity:
Certain chromene derivatives have exhibited antiviral properties. researchgate.net For example, 5-methoxymethyl-2'-deoxycytidine (MMdCyd) analogs have been synthesized and tested for their activity against Herpes Simplex Virus-1 (HSV-1). nih.gov N4-Butanoyl-MMdCyd was identified as a potent inhibitor of HSV-1 replication. nih.gov Another compound, 5-methoxymethyl-2′-deoxyuridine (MMUdR), was found to be inhibitory to herpes simplex virus type 1 at low concentrations. nih.gov The antiviral mechanism of MMUdR appears to be distinct from other nucleoside analogs, as it did not show toxicity to host cells at effective concentrations. nih.gov
Table 1: Antimicrobial Activity of Selected 2H-Chromene Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |
| Chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative bacteria | Antimicrobial activity | nih.gov |
| N-2,5-dimethylphenylthioureido acid derivatives | Methicillin and tedizolid/linezolid-resistant S. aureus, vancomycin-resistant E. faecium | Excellent antibacterial activity | nih.gov |
| 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Aspergillus niger, Candida albicans | Significant antifungal activity | jmchemsci.com |
| N4-Butanoyl-5-methoxymethyl-2'-deoxycytidine | Herpes Simplex Virus-1 (HSV-1) | Potent inhibition of viral replication | nih.gov |
| 5-methoxymethyl-2′-deoxyuridine (MMUdR) | Herpes Simplex Virus-1 (HSV-1) | Inhibition of viral replication | nih.gov |
| Camphene derivatives | Hantaan pseudovirus | High antiviral activity | mdpi.com |
Anti-HIV Activity
Several derivatives of 2',2'-dimethyldihydropyranochromone (DCP) have been synthesized and evaluated for their anti-HIV activity. nih.gov Research has shown that substituents at the 2 and 5-positions of the chromone (B188151) ring are critical for potent anti-HIV-1 activity. nih.gov For instance, 2,5-Dimethyl DCP demonstrated high therapeutic index (TI) values against both wild-type and drug-resistant HIV strains. nih.gov The presence of a methyl group at the 5-position was found to increase anti-HIV activity. nih.gov These DCP analogs were also active against a multiple reverse transcriptase inhibitor-resistant HIV strain, although with slightly reduced potency compared to the wild-type virus. nih.gov
Table 2: Anti-HIV Activity of 2',2'-dimethyldihydropyranochromone (DCP) Analogs
| Compound | HIV Strain | EC50 (µM) | TI | Reference(s) |
| 2,5-Dimethyl DCP (5) | HIV-1NL4-3 (wild-type) | Not specified | >310 | nih.gov |
| 2,5-Dimethyl DCP (5) | HIV RTMDR-1 (drug-resistant) | 0.049 | 310 | nih.gov |
| Compound 9 | HIV-1NL4-3 (wild-type) | Not specified | >200 | nih.gov |
| Compound 9 | HIV RTMDR-1 (drug-resistant) | 0.054 | 200 | nih.gov |
Other Pharmacological Activities (e.g., Anticonvulsant, Antidiabetic, Neuroprotection)
Beyond antimicrobial and anti-HIV effects, 2H-chromene derivatives have been investigated for a variety of other pharmacological activities. researchgate.net
Anticonvulsant Activity:
2H-chromene based hydrazones have been synthesized and evaluated for their anticonvulsant properties. researchgate.net While not as potent as the standard drug phenytoin (B1677684) in maximal electroshock induced seizure (MES) tests, these compounds did show a protective effect and a tendency to reduce mortality at higher doses. researchgate.net They also demonstrated the ability to increase the latency to clonic seizures in the subcutaneous pentylenetetrazol (scPTZ) test with minimal motor impairment. researchgate.net
Antidiabetic Activity:
5-Methoxyindole-2-carboxylic acid (MICA), a compound related to the chromene family, is a known inhibitor of hepatic gluconeogenesis and has shown potential as a hypoglycemic agent. nih.gov Studies from the 1960s and 1970s indicated its glucose-lowering ability. nih.gov More recent research has focused on methoxy-substituted Schiff's bases, with compounds MK1 and MK2 demonstrating the ability to normalize blood glucose levels in diabetic rats. researchgate.net
Neuroprotection:
A series of 2,2-dimethylbenzopyran derivatives have been synthesized and shown to possess neuroprotective effects. nih.gov These compounds, which combine 2,2-dimethylbenzopyran and cinnamic acid groups, have demonstrated the ability to protect neurons from oxygen-glucose deprivation (OGD), suggesting potential for treating ischemic stroke. nih.gov Another chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to inhibit excitotoxic neuronal cell damage induced by glutamate (B1630785) and NMDA. nih.gov This neuroprotective effect is, in part, attributed to its antioxidant properties and its ability to enhance the ERK-mediated phosphorylation of CREB. nih.gov
Table 3: Other Pharmacological Activities of Chromene Derivatives
| Compound/Derivative | Activity | Key Findings | Reference(s) |
| 2H-chromene based hydrazones | Anticonvulsant | Showed protection in MES test and increased latency to clonic seizures. | researchgate.net |
| 5-Methoxyindole-2-carboxylic acid (MICA) | Antidiabetic | Potent hypoglycemic agent, inhibits hepatic gluconeogenesis. | nih.gov |
| Methoxy-substituted Schiff's bases (MK1, MK2) | Antidiabetic | Normalized blood glucose levels in diabetic rats. | researchgate.net |
| 2,2-dimethylbenzopyran derivatives | Neuroprotection | Protected neurons from oxygen-glucose deprivation. | nih.gov |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Neuroprotection | Inhibited excitotoxic neuronal cell damage. | nih.gov |
Mechanisms of Action at the Molecular and Cellular Level
The diverse biological activities of 2H-chromene derivatives stem from their interactions with various cellular and molecular targets.
The synthesis of 2H-chromenes can proceed through a metallo-radical mediated process. msu.edu For instance, a [CoII(porphyrin)] catalyst can be used to generate a Co(III)-carbene radical intermediate from salicyl-N-tosylhydrazones. This intermediate then reacts with terminal alkynes to form salicyl-vinyl radical intermediates, which subsequently undergo hydrogen atom transfer and cyclization to yield the 2H-chromene structure. msu.edu
In the context of antifungal activity, indole (B1671886) carboxylic acid derivatives, which share structural similarities with some chromenes, have been reported to cause cell membrane damage in fungi. nih.gov The antifungal action of some coumarin derivatives is attributed to the induction of oxidative stress through the formation of reactive oxygen species (ROS) within fungal cells, leading to cellular damage and apoptosis. jmchemsci.com
Regarding neuroprotection, the derivative BL-M has been found to exert its effects through at least two mechanisms: potent antioxidant activity that inhibits intracellular ROS, and the enhancement of the ERK1/2 phosphorylation and subsequent phosphorylation of cAMP response element-binding protein (CREB). nih.gov This signaling pathway is crucial for neuronal survival and protection. nih.gov
The anticancer mechanisms of some chromene derivatives involve targeting key cellular processes. For example, certain chromene compounds act as tubulin destabilizers, while others function as inhibitors of antiapoptotic Bcl-2 proteins, thereby inducing apoptosis in cancer cells. frontiersin.org
Structure Activity Relationship Sar Studies of Substituted 2h Chromenes
Impact of Substituents on Biological Potency
The biological profile of 2H-chromene derivatives can be significantly altered by the introduction of various substituent groups at different positions on the chromene ring. nih.gov The nature, position, and stereochemistry of these substituents play a pivotal role in determining the compound's potency and selectivity.
Methoxy (B1213986) (-OCH₃) groups are common substituents in biologically active chromene derivatives, and their position on the scaffold can profoundly influence activity.
Anticancer Activity : Research has shown that the presence of a methoxy group at the C-6 position of the chromene scaffold can lead to an improvement in anticancer potency. nih.gov In studies on 2-glyco-3-nitro-2H-chromenes, substitution with a methoxy group at C-6 resulted in enhanced growth inhibitory effects against multidrug-resistant cancer cell lines. nih.gov
HIF-1 Inhibition : In a series of 2,2-dimethyl-2H-chromene-based arylsulfonamides designed as Hypoxia-Inducible Factor-1 (HIF-1) pathway inhibitors, the substitution pattern on an attached arylsulfonyl group was critical. A 3,4-dimethoxybenzenesulfonyl group was found to be the most potent in inhibiting HIF-1 transcriptional activity among the various sulfonyl groups tested. nih.govnih.gov
Antioxidant Activity : Chalcones derived from 6-methoxy-2H-chromene have demonstrated notable antioxidant activity in both ferric reducing antioxidant power (FRAP) and DPPH free radical scavenging assays. researchgate.net
Antiproliferative and Antibacterial Activity : In related heterocyclic systems, such as N-benzimidazole-derived carboxamides, the presence and position of methoxy and hydroxy groups on an attached phenyl ring are important for their biological effects. mdpi.com For instance, a 2-hydroxy-4-methoxy-substituted derivative displayed selective antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com Another derivative with two hydroxy groups and one methoxy group showed selective antibacterial activity against Enterococcus faecalis. mdpi.com
The following table summarizes the effect of methoxy group substitution on the biological activity of chromene derivatives from a study on HIF-1 inhibitors. nih.gov
| Compound/Region 1 Moiety | IC₅₀ (μM) for HIF-1 Inhibition |
| 3,4-Dimethoxy benzenesulfonyl | 1.5 |
| 4-Methoxybenzenesulfonyl | 2.5 |
| Benzenesulfonyl | 4.8 |
| 4-Methylbenzenesulfonyl | 5.0 |
| 4-Fluorobenzenesulfonyl | 5.2 |
This table illustrates that the presence of two methoxy groups at the 3 and 4 positions of the benzenesulfonyl moiety resulted in the highest potency (lowest IC₅₀ value).
The gem-dimethyl group at the C-2 position is a characteristic feature of many biologically active chromenes, including 5-Methoxy-2,2-dimethyl-2h-chromene. This substitution is believed to confer metabolic stability and lock the conformation of the pyran ring.
In the development of HIF-1 pathway inhibitors, the 2,2-dimethyl-2H-chromene motif was intentionally preserved across all synthesized analogs, being considered a "privileged structure". nih.govnih.gov This suggests its fundamental importance for the observed biological activity. The strategy was to maintain this core while diversifying the arylsulfonamide portion of the molecule to probe the SAR. nih.gov This highlights the accepted role of the 2,2-dimethyl substitution in providing a stable and effective scaffold for drug design.
Substitutions at other positions on the benzo portion of the chromene ring, such as C-6 and C-8, are critical for modulating biological activity.
C-6 Position : The C-6 position is a frequent site for modification in SAR studies.
In the pursuit of HIF-1 inhibitors, the entire N-substituted arylsulfonamide side chain was attached via a methyl group at the C-6 position of the 2,2-dimethyl-2H-chromene core. nih.govnih.gov
Studies on P2Y₆ receptor antagonists utilized 3-nitro-2-(trifluoromethyl)-2H-chromenes, where the C-6 position was derivatized with various alkynyl groups. nih.gov This demonstrated that the C-6 position is amenable to substitution with sterically extended chains without losing affinity for the receptor. nih.gov
As mentioned previously, substitution at C-6 with a halogen or methoxy group has been found to enhance anticancer potency in certain chromene series. nih.gov
C-8 Position : The C-8 position has also been explored for its role in biological activity.
In a study on 2H-chromene and 7H-furo-chromene derivatives as carbonic anhydrase inhibitors, the introduction of a methyl group at the C-8 position of the 2H-chromene was found to be detrimental to the inhibitory activity but did preserve the selectivity profile. nih.gov
The synthesis of 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones has been explored to generate reactive intermediates for designing enzyme inhibitors. researchgate.net
The table below shows the impact of C-6 substitution on the P2Y₆ receptor antagonist affinity of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. nih.gov
| Compound (Substituent at C-6) | Antagonist Affinity (IC₅₀, μM) |
| Iodo (Reference compound) | 3.5 |
| Bromo | 4.9 |
| Trimethylsilyl-ethynyl | < 1 |
| Triethylsilyl-ethynyl | < 1 |
| p-Carboxyphenyl-ethynyl | ~1 |
Correlation Between Structural Modifications and Target Binding Affinity
A central goal of SAR is to establish a clear correlation between specific structural changes and the affinity of a compound for its biological target.
P2Y₆ Receptor Antagonists : For the 3-nitro-2-(trifluoromethyl)-2H-chromene series, replacing a 6-iodo group with bulky trialkylsilyl-ethynyl groups resulted in a three-fold increase in binding affinity for the P2Y₆ receptor. nih.gov This indicates that the binding pocket can accommodate large substituents at this position, and that these specific modifications enhance the binding interactions. nih.gov
Carbonic Anhydrase Inhibitors : In the case of 7H-furo-chromene derivatives, introducing a 4'-methylphenyl, 4'-methoxyphenyl, or 4'-bromophenyl group at position 6 led to a complete loss of activity against carbonic anhydrase (CA) isoforms I, II, and IX, but resulted in selective inhibition of CA XII. nih.gov This demonstrates how structural modifications can dramatically alter the selectivity profile, likely by changing the way the molecule fits into the active sites of different but related enzymes. nih.gov
Computational SAR Studies (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools in modern drug discovery that complement experimental SAR studies. nih.govfrontiersin.org These techniques predict how a ligand (the chromene derivative) binds to the three-dimensional structure of its protein target, helping to rationalize observed biological activities and guide the design of new analogs. nih.govnih.gov
Predicting Binding Modes : Molecular docking studies have been used to investigate chromene derivatives as potential inhibitors for various targets, including enzymes and receptors. researchgate.netacs.org For example, docking studies on coumarin-based pyrano[3,2-c]chromenes helped to illustrate the binding patterns of the most potent compounds within the active sites of β-glucuronidase and carbonic anhydrase II. acs.org
Rationalizing Activity : In a study of HIF-1 inhibitors based on the 2,2-dimethyl-2H-chromene scaffold, computational analyses were used to understand the structure-activity relationships observed experimentally. nih.gov
Identifying Key Interactions : Docking simulations can identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov For instance, the binding of kaempferol, a natural product with a structure related to chromenes, to the SARS-CoV-2 main protease was shown through docking to involve hydrogen bonding with several key residues, including CYS-145 and GLU-166. nih.gov Such insights are invaluable for understanding the molecular basis of a compound's activity and for designing modifications that could enhance binding affinity. nih.gov
Emerging Research Directions in 2h Chromene Science
Development of Novel Synthetic Methodologies
The creation of 2H-chromenes, including the 5-methoxy-2,2-dimethyl variant, has evolved significantly, moving beyond traditional methods that often required harsh conditions. oup.comrsc.org Modern approaches prioritize efficiency, selectivity, and greener chemical processes.
Recent advancements have focused on catalysis to streamline these syntheses. Metal-free approaches, such as using the super Brønsted acid Triflimide (HNTf₂), have enabled the [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols to produce highly substituted 2H-chromenes at room temperature. nih.gov Microwave-assisted synthesis has also emerged as a facile method, using a base-catalyzed condensation of phenols with α,β-unsaturated aldehydes like 3-methyl-2-butenal. oup.com
Table 1: Modern Catalytic Approaches for 2H-Chromene Synthesis
| Catalytic System | Reaction Type | Key Features |
| Triflimide (HNTf₂) | [4+2] Annulation | Metal-free, room temperature, high yield. nih.gov |
| Base-catalyzed (e.g., Pyridine) | Condensation | Microwave-assisted, faster reaction times. oup.com |
| Acid-catalyzed (e.g., p-TsOH) | Dehydration of Methoxychromans | Good yields for converting chromans to chromenes. tandfonline.com |
Exploration of New Biological Targets and Pathways
The 2H-chromene scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org Research into methoxy-substituted chromene derivatives has identified several promising avenues for therapeutic development.
Structurally related 7-methoxy-4H-chromenes have been identified as potent apoptosis-inducing agents and highly effective inhibitors of the transcription factor MYB, a proto-oncogene implicated in various cancers. nih.gov This highlights the potential of methoxy-chromenes to act as multi-modal anticancer agents by destabilizing microtubules, inhibiting angiogenesis (the formation of new blood vessels), and arresting the cell cycle. nih.gov
Furthermore, chromene derivatives are being investigated for their ability to inhibit the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation whose overexpression is linked to numerous tumor types. nih.gov Some chromene-based compounds have also shown potential as inhibitors of ANO1 (anoctamin 1), a calcium-activated chloride channel involved in various physiological processes.
Table 2: Investigated Biological Activities of Methoxy-Chromene Derivatives
| Biological Target/Pathway | Therapeutic Potential | Key Findings |
| MYB Transcription Factor | Anticancer | Potent inhibition leads to apoptosis in cancer cells. nih.gov |
| Microtubule Destabilization | Anticancer | Disrupts cell division in malignant cells. nih.gov |
| Angiogenesis | Anticancer | Certain derivatives show a high potential to inhibit blood vessel formation. nih.gov |
| EGFR Inhibition | Anticancer | Targets a key receptor involved in tumor proliferation and metastasis. nih.gov |
| ANO1 Channel Inhibition | Various | Discovery of novel potent inhibitors based on the 2,2-dimethyl-2H-chromene unit. exaly.com |
Advanced Materials Applications (e.g., Photochromic Materials, NLO)
Beyond biology, the unique electronic and structural properties of chromenes make them attractive candidates for advanced materials. Their applications in photochromic materials, which change color upon exposure to light, and nonlinear optical (NLO) materials are areas of growing interest.
NLO materials are crucial for modern technologies like optical computing and data storage. The NLO response of a material is derived from the third-order NLO polarizability at the molecular level. researchgate.net Theoretical studies using quantum chemical methods on related heterocyclic structures, such as Schiff bases, have shown that these molecules can exhibit significant NLO properties. researchgate.net While research specifically detailing the NLO properties of 5-Methoxy-2,2-dimethyl-2H-chromene is still emerging, the inherent characteristics of the chromene scaffold suggest its potential in this field. Investigations into Schiff bases derived from chromene aldehydes have been initiated to explore these optical properties. researchgate.netbohrium.com
Design of Hybrid Chromene Scaffolds
A leading-edge strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores (active structural units) into a single compound. mdpi.com This approach aims to create synergistic effects, enhance biological activity against multiple targets, and overcome drug resistance. nih.gov
The 2H-chromene scaffold is an ideal building block for this purpose. nih.govfrontiersin.org Researchers are actively designing and synthesizing hybrid structures that fuse the chromene core with other biologically active moieties. For instance, hybrids combining chromene with furan-2(3H)-one have been synthesized to explore potential new antibacterial agents. mdpi.com Another innovative approach involves creating chromene-1,2,3-triazolyl glycoconjugates using "click chemistry," a method known for its high efficiency and specificity, to develop novel anticancer and antibacterial candidates. dntb.gov.ua These hybrid agents may offer enhanced efficacy and a broader spectrum of activity compared to their individual components. nih.gov
Table 3: Examples of Hybrid Scaffolds Incorporating Chromene
| Hybrid Combination | Synthetic Strategy | Potential Application |
| Chromene-Furanone | Knoevenagel Condensation | Antibacterial agents. mdpi.com |
| Chromene-Triazole Glycoconjugate | Click Chemistry (CuAAC) | Anticancer and antibacterial agents. dntb.gov.ua |
| Chromene-Azo Sulfonamide | Multi-step synthesis | Anticancer candidates targeting EGFR. nih.gov |
| Chromene-Xanthene | Intramolecular Friedel-Crafts | Anticancer agents targeting tubulin. nih.govfrontiersin.org |
Q & A
What synthetic strategies are recommended for preparing 5-Methoxy-2,2-dimethyl-2H-chromene and its derivatives?
Answer:
Synthesis typically involves cyclization or condensation reactions. For example, 2H-chromene derivatives can be synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds . A related method involves using ammonium acetate in condensation reactions at elevated temperatures (e.g., 130°C), as seen in the synthesis of 4-amino-2-oxo-2H-chromene derivatives . For 5-Methoxy-2,2-dimethyl-2H-chromene-6-carboxylic acid, carboxylation at the 6-position may require regioselective functionalization using protecting groups to preserve the methoxy and dimethyl substituents .
Key Considerations:
- Optimize reaction conditions (temperature, solvent) to avoid side reactions like over-oxidation.
- Use spectroscopic techniques (NMR, MS) to confirm regiochemistry and purity .
How does the substitution pattern of 5-Methoxy-2,2-dimethyl-2H-chromene influence its chemical reactivity?
Answer:
The methoxy group at the 5-position enhances electron density in the aromatic ring, directing electrophilic substitution to the 6- or 7-positions. The 2,2-dimethyl groups stabilize the chromene ring, reducing ring-opening reactions under acidic conditions . For example, bromination at the 6-position (as in 6-Bromo-2,2-dimethyl-2H-chromene) demonstrates how substituents guide reactivity .
Advanced Insight:
- Compare reactivity with analogs like 6-Fluoro- or 6-Chloro-2,2-dimethyl-2H-chromene to assess electronic effects .
- Explore photochemical behavior: Chromenes often undergo ring-opening under UV light, which may be modulated by substituents .
What methodologies are used to characterize the structural and electronic properties of this compound?
Answer:
- NMR Spectroscopy: Assign signals for methoxy (δ ~3.8 ppm) and dimethyl groups (δ ~1.3 ppm) in H NMR. Aromatic protons show splitting patterns dependent on substitution .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., CHO for 5-Methoxy-2,2-dimethyl-2H-chromene; exact mass 204.115) .
- X-ray Crystallography: Resolves spatial arrangement, as demonstrated in studies of 3-bromo-4-phenyl-2H-chromene derivatives .
Data Interpretation Tip:
- Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate electronic properties .
What biological activities have been reported for 5-Methoxy-2,2-dimethyl-2H-chromene derivatives?
Answer:
Chromene derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities. For instance, 2-(3,4-Dimethoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one showed STAT3 inhibition, a key target in retinoblastoma . The brominated analog (6-Bromo-2,2-dimethyl-2H-chromene) demonstrated potential in anticancer studies via nucleophilic substitution pathways .
Research Gaps:
- Mechanistic studies are needed to link substituent effects (e.g., methoxy vs. bromo) to target selectivity.
- Evaluate bioavailability and toxicity in in vivo models .
How can researchers resolve contradictions in reported biological data for chromene derivatives?
Answer:
Discrepancies often arise from variations in:
- Substitution Patterns: Minor positional changes (e.g., 5-methoxy vs. 6-methoxy) drastically alter bioactivity .
- Assay Conditions: Differences in cell lines, concentrations, or endpoints (e.g., IC vs. growth inhibition).
Methodological Recommendations:
- Standardize assays using controls like doxorubicin for cytotoxicity comparisons.
- Perform structure-activity relationship (SAR) studies with systematically varied derivatives .
What advanced applications exist for this compound in materials science or medicinal chemistry?
Answer:
- Fluorescent Probes: Chromenes with extended conjugation (e.g., carboxylated derivatives) may serve as sensors due to their photophysical properties .
- Drug Hybrids: Coupling with pharmacophores (e.g., quinoline or acridone moieties) enhances antitumor activity, as seen in acronycine analogs .
Innovative Approach:
- Explore click chemistry to attach targeting ligands (e.g., folate) for site-specific delivery .
What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Regioselectivity: Scaling reactions like bromination may require flow chemistry to maintain selectivity .
- Purification: Chromatography is often needed for isolating pure chromenes, which is costly at large scales.
Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
